molecular formula C12H16ClN3O B13750882 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride CAS No. 1172320-37-4

3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride

Cat. No.: B13750882
CAS No.: 1172320-37-4
M. Wt: 253.73 g/mol
InChI Key: CCXPXXLXQSQPGF-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride typically involves the reaction of 6-methoxyquinoline with ethyl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include steps for the removal of impurities and the isolation of the final product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: A precursor in the synthesis of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride.

    2-Hydrazinoquinoline: Another hydrazine derivative of quinoline with similar chemical properties.

    3-Ethylquinoline: A related compound with a similar quinoline backbone but lacking the hydrazine and methoxy groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1172320-37-4

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

(3-ethyl-6-methoxyquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-3-8-6-9-7-10(16-2)4-5-11(9)14-12(8)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

CCXPXXLXQSQPGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OC)NN.Cl

Origin of Product

United States

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